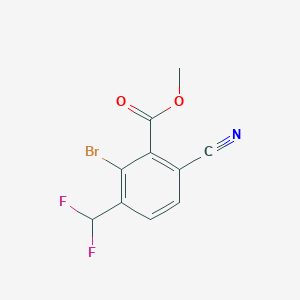
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
描述
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate: is a versatile organic compound characterized by its bromo, cyano, and difluoromethyl functional groups attached to a benzoate ester. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the halogenation of a suitable precursor, followed by cyanation.
Difluoromethylation: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often employs batch reactors where the reaction conditions (temperature, pressure, and reagent concentrations) are tightly controlled to ensure high yield and purity.
Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production with minimal downtime.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromo group can undergo reduction to form a corresponding bromide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium fluoride (KF) are used under specific conditions.
Major Products Formed:
Oxidation: Cyano to carboxylic acid derivatives.
Reduction: Bromo to bromide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The difluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets, leading to specific biological or chemical outcomes.
相似化合物的比较
Methyl 2-bromo-6-cyano-3-methylbenzoate: Lacks the difluoromethyl group.
Methyl 2-bromo-6-cyano-3-fluorobenzoate: Contains a single fluorine atom instead of difluoromethyl.
Uniqueness: The presence of the difluoromethyl group in Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate provides enhanced reactivity and stability compared to its counterparts, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and other applications.
属性
IUPAC Name |
methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-5(4-14)2-3-6(8(7)11)9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVVKCIJLPVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















